

Application Notes & Protocols for Recombinant Pleurocidin Expression in *Pichia pastoris*

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Compound of Interest

Compound Name: *Pleurocidin*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pleurocidin is a potent, 25-amino-acid antimicrobial peptide (AMP) originally isolated from the winter flounder (*Pleuronectes americanus*).^{[1][2][3]} It exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, is tolerant to salt and heat, and shows low toxicity to human cells, making it a promising candidate for therapeutic development.^{[1][3][4]} The methylotrophic yeast *Pichia pastoris* (now reclassified as *Komagataella phaffii*) is a widely used and effective expression system for recombinant proteins due to its ability to grow to high cell densities, perform post-translational modifications, and secrete proteins into a low-protein medium, simplifying purification.^{[5][6][7]}

This document provides detailed protocols for the expression of recombinant **Pleurocidin** in *P. pastoris* using the pPICZαA vector, which employs the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter for controlled, high-level expression and the α-factor secretion signal for extracellular targeting.^{[1][8]} It is important to note that while the integration and transcription of **Pleurocidin** cDNA in *P. pastoris* have been successfully demonstrated, detectable peptide expression has proven challenging and requires further optimization.^{[1][2][3][9]} The protocols outlined below serve as a comprehensive baseline for initiating and optimizing the production of recombinant **Pleurocidin**.

Data Presentation

Table 1: Summary of Experimental Results for Pleurocidin Expression in *P. pastoris*

This table summarizes the key findings from research on expressing **Pleurocidin** cDNA in *P. pastoris* strains X-33 (wild-type, Mut⁺) and KM71H (mutant, Mut^s).

Experiment	Method	Result	Conclusion	Reference
Gene Integration	PCR analysis of genomic DNA	A 590 bp band corresponding to the Pleurocidin cDNA insert was detected in transformed clones.	The Pleurocidin expression cassette was successfully integrated into the <i>P. pastoris</i> genome.	[1] [3]
Gene Transcription	Reverse Transcription-PCR (RT-PCR)	A 590 bp band was detected in RNA samples from methanol-induced cells.	The integrated Pleurocidin gene is actively transcribed into mRNA upon methanol induction.	[1] [2] [9]
Protein Expression	SDS-PAGE and Western Blot	No detectable bands corresponding to the ~2.7 kDa Pleurocidin peptide were observed in culture supernatants over a 96-hour induction period.	Despite successful transcription, the Pleurocidin peptide was not expressed at detectable levels under the tested conditions.	[1] [3]

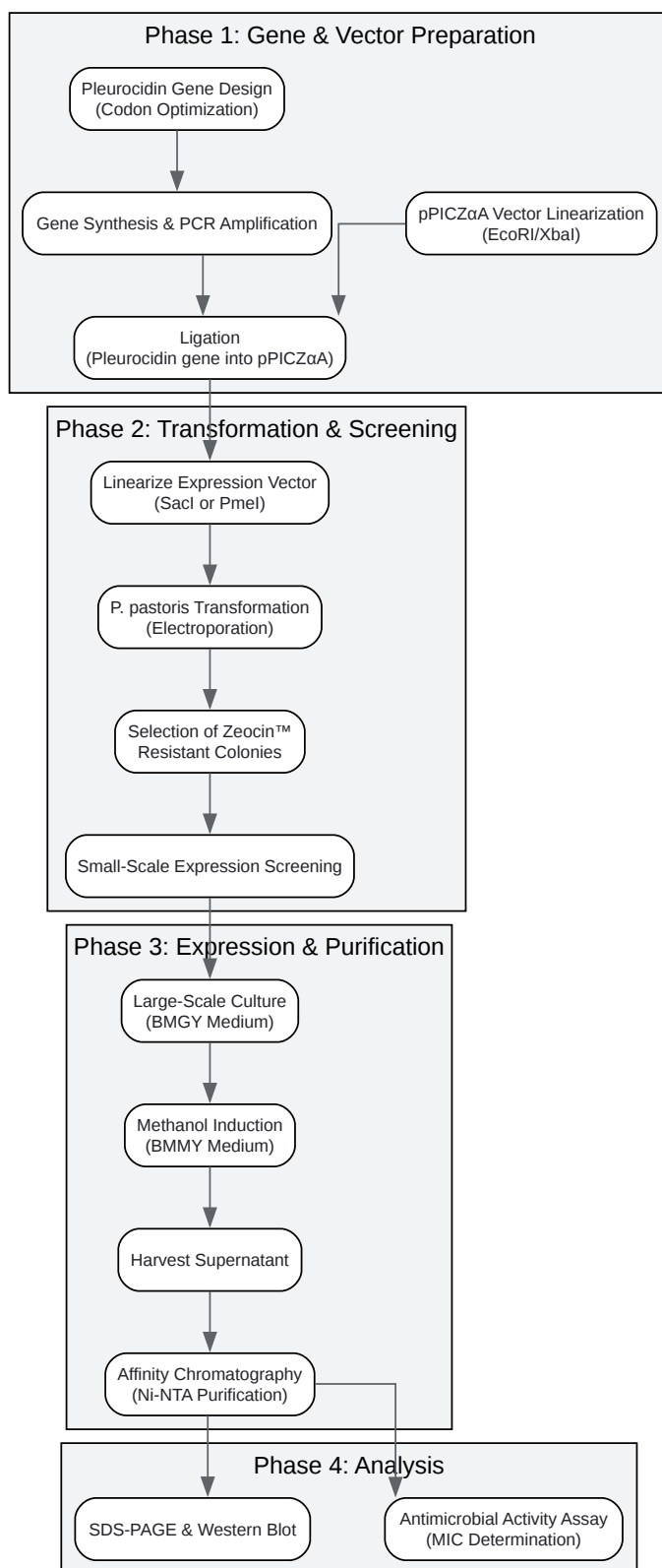
Table 2: Antimicrobial Activity of Synthetic Pleurocidin Peptides

This table presents the Minimum Inhibitory Concentration (MIC) values for chemically synthesized **Pleurocidin** and its amidated form (Ple-a) against various microorganisms, demonstrating the peptide's biological activity. This data serves as a benchmark for activity assays on recombinantly produced **Pleurocidin**.

Microorganism	Peptide	MIC (µg/mL)	MIC (µM)	Reference
Escherichia coli O157:H7	Pleurocidin	-	5.3	[10]
Listeria monocytogenes	Pleurocidin	-	23.0	[10]
Vibrio parahaemolyticus	Pleurocidin	-	69.0	[10]
Saccharomyces cerevisiae	Pleurocidin	-	5.5	[10]
Penicillium expansum	Pleurocidin	-	20.6	[10]
Gram-Negative Bacteria (Range)	Pleurocidin-amide (Ple-a)	0.5 - 16	-	[11]
Gram-Positive Bacteria (Range)	Pleurocidin-amide (Ple-a)	4 - 32	-	[11]
Multi-Drug Resistant (MDR) Bacteria (Range)	Pleurocidin-amide (Ple-a)	2 - 32	-	[11]

Experimental Workflow and Key Pathways

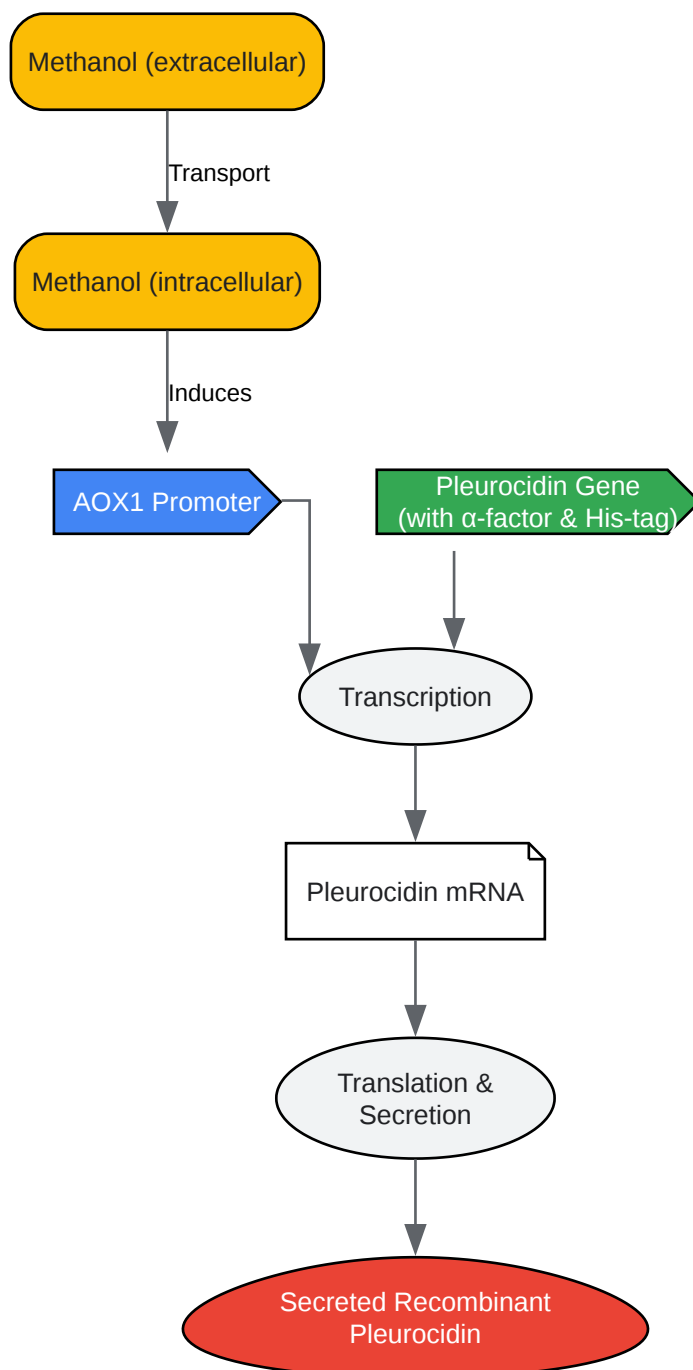
The overall process for producing recombinant **Pleurocidin** involves several distinct stages, from initial gene design to final product analysis.



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Caption: Overall workflow for recombinant **Pleurocidin** production in *P. pastoris*.

The expression of the **Pleurocidin** gene is controlled by the AOX1 promoter, which is tightly regulated by the presence of methanol.



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Caption: Simplified diagram of the methanol induction pathway in *P. pastoris*.

Detailed Experimental Protocols

Protocol 1: Gene Optimization and Vector Construction

- **Codon Optimization:** The native **Pleurocidin** cDNA sequence should be optimized for expression in *P. pastoris*. This involves replacing rare codons with those frequently used in highly expressed *Pichia* genes to enhance translational efficiency.[\[12\]](#) Ensure the optimized sequence is flanked by appropriate restriction sites (e.g., EcoRI and XbaI) for cloning into pPICZαA and that it maintains the correct reading frame with the N-terminal α-factor secretion signal and C-terminal c-myc epitope and His-tag.[\[6\]](#)[\[13\]](#)
- **Vector Preparation:** Digest 5-10 µg of the pPICZαA plasmid with EcoRI and XbaI restriction enzymes. Verify complete linearization by agarose gel electrophoresis.[\[14\]](#) Purify the linearized vector using a DNA purification kit or ethanol precipitation.
- **Ligation:** Ligate the codon-optimized, restriction-digested **Pleurocidin** gene insert into the purified, linearized pPICZαA vector using T4 DNA ligase.
- **Transformation into E. coli:** Transform the ligation mixture into a suitable *E. coli* strain (e.g., TOP10 or DH5α). Select for transformants on Low Salt LB agar plates containing 25 µg/mL Zeocin™.[\[13\]](#)
- **Plasmid Confirmation:** Isolate plasmid DNA from several colonies and confirm the correct insertion and orientation of the **Pleurocidin** gene via restriction digest analysis and DNA sequencing.

Protocol 2: *Pichia pastoris* Transformation by Electroporation

- **Plasmid Linearization:** Linearize 7-10 µg of the confirmed recombinant pPICZαA-**Pleurocidin** plasmid with a single-cutting restriction enzyme that digests within the 5' AOX1 region (e.g., SacI or PmeI) to promote integration into the host genome.[\[14\]](#)[\[15\]](#)[\[16\]](#) Purify the linearized DNA via ethanol precipitation.[\[14\]](#)
- **Preparation of Electrocompetent Cells:**

- Inoculate 20 mL of YPD medium with a single colony of *P. pastoris* (e.g., X-33 strain) and grow overnight at 30°C with shaking.[\[14\]](#)
- Inoculate 200-500 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.1 and grow at 30°C to a final OD₆₀₀ of 1.3–1.5.[\[14\]](#)[\[17\]](#)
- Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.[\[17\]](#)[\[18\]](#)
- Wash the cell pellet sequentially with decreasing volumes of ice-cold, sterile water (e.g., 500 mL, then 250 mL).[\[17\]](#)
- Wash the pellet with 20 mL of ice-cold 1 M sorbitol.[\[17\]](#)
- Resuspend the final pellet in 1.0-1.5 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation and should be kept on ice.[\[14\]](#)[\[17\]](#)
- Electroporation:
 - Mix 80 µL of competent cells with the 7-10 µg of linearized plasmid DNA in an ice-cold 0.2 cm electroporation cuvette.[\[14\]](#)[\[17\]](#)
 - Incubate on ice for 5 minutes.[\[14\]](#)[\[17\]](#)
 - Pulse the cells using an electroporator with parameters set to approximately 1.5 kV, 25 µF, and 200 Ω.[\[14\]](#)
 - Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.[\[14\]](#)[\[17\]](#)
 - Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-2 hours without shaking.[\[17\]](#)
- Plating and Selection: Spread 100-200 µL aliquots onto YPDS plates containing 100 µg/mL Zeocin™. Incubate at 30°C for 2-4 days until colonies appear.[\[17\]](#)

Protocol 3: Expression Screening and Large-Scale Production

- Small-Scale Screening:

- Inoculate several individual Zeocin™-resistant colonies into 10 mL of BMGY medium in 50 mL baffled flasks.
- Grow at 30°C with vigorous shaking (250-300 rpm) for 24 hours to an OD₆₀₀ of 2-6.
- To induce expression, pellet the cells by centrifugation and resuspend in 2 mL of BMMY medium.
- Return flasks to the 30°C shaker. Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.^[7]
- Collect 100 µL aliquots at 24, 48, 72, and 96 hours. Centrifuge and analyze the supernatant for protein expression via SDS-PAGE.
- Large-Scale Expression (Shake Flask):
 - Select the clone showing the best (even if low) expression from the screen.
 - Inoculate 25 mL of BMGY in a 250 mL baffled flask and grow overnight at 30°C.
 - Use this starter culture to inoculate 1 L of BMGY in a 2.8 L baffled flask to an OD₆₀₀ of ~0.1.
 - Grow at 30°C with vigorous shaking for 24-48 hours until the culture is dense.
 - Harvest cells by centrifugation (3,000 x g, 5 min) and resuspend the cell pellet in 200 mL of BMMY medium to start the induction phase.
 - Continue incubation at 30°C, adding methanol to 0.5% every 24 hours for 3-4 days.
 - Harvest the entire culture supernatant by centrifugation at 10,000 x g for 10 minutes. The supernatant contains the secreted recombinant protein.

Protocol 4: Protein Purification

The pPICZαA vector adds a C-terminal polyhistidine (6xHis) tag, enabling purification by Immobilized Metal Affinity Chromatography (IMAC).^{[8][13]}

- **Supernatant Preparation:** Filter the culture supernatant through a 0.45 µm filter to remove any remaining cells and debris.
- **Equilibration:** Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[\[19\]](#)
- **Sample Loading:** Load the filtered supernatant onto the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min).[\[19\]](#)
- **Washing:** Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound His-tagged **Pleurocidin** using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[\[19\]](#) Collect fractions.
- **Analysis:** Analyze the eluted fractions for the presence of **Pleurocidin** using SDS-PAGE and Western blot with an anti-His tag antibody.
- **Buffer Exchange:** If necessary, dialyze the purified protein fractions into a suitable storage buffer.

Protocol 5: Antimicrobial Activity Assay (MIC Determination)

- **Prepare Bacterial Inoculum:** Grow the target bacterial strain (e.g., *E. coli*) overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL in the assay wells.
- **Serial Dilution:** Perform a two-fold serial dilution of the purified recombinant **Pleurocidin** in a 96-well microtiter plate using the appropriate broth medium.
- **Inoculation:** Add the diluted bacterial inoculum to each well. Include positive (no peptide) and negative (no bacteria) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.

- Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[\[11\]](#)

Media Recipes

YPD Medium (1 Liter):

- Yeast Extract: 10 g
- Peptone: 20 g
- Dextrose (Glucose): 20 g
- Add distilled water to 1 L. Autoclave.[\[20\]](#)

YPDS Plates (1 Liter):

- Yeast Extract: 10 g
- Peptone: 20 g
- Dextrose: 20 g
- Sorbitol: 182.2 g (1 M)
- Agar: 20 g
- Add distilled water to 1 L. Autoclave. Cool to ~60°C before adding antibiotics.[\[20\]](#)

BMGY (Buffered Glycerol-complex Medium) (1 Liter):

- Yeast Extract: 10 g
- Peptone: 20 g
- Potassium Phosphate, pH 6.0: 100 mM
- Yeast Nitrogen Base (YNB): 13.4 g

- Biotin: 0.4 mg (4×10^{-5} %)
- Glycerol: 10 mL (1%)
- Add distilled water to 1 L. Autoclave the yeast extract and peptone solution separately from the salt/buffer solutions. Combine when cool.[\[15\]](#)[\[20\]](#)[\[21\]](#)

BMMY (Buffered Methanol-complex Medium) (1 Liter):

- Yeast Extract: 10 g
- Peptone: 20 g
- Potassium Phosphate, pH 6.0: 100 mM
- Yeast Nitrogen Base (YNB): 13.4 g
- Biotin: 0.4 mg (4×10^{-5} %)
- Methanol: 5 mL (0.5%)
- Prepare as for BMGY, but add filter-sterilized methanol after autoclaving and cooling the other components.[\[15\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

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